XG2Jqx2jdj

Description

Without structural, functional, or spectral data (e.g., molecular formula, NMR/IR spectra), a definitive characterization cannot be established .

Properties

CAS No. |

782404-47-1 |

|---|---|

Molecular Formula |

C20H27NO2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

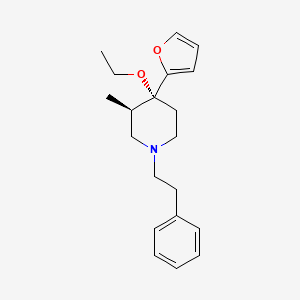

(3R,4R)-4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine |

InChI |

InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3/t17-,20-/m1/s1 |

InChI Key |

INLMDDDTZIKNNI-YLJYHZDGSA-N |

Isomeric SMILES |

CCO[C@@]1(CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CO3 |

Canonical SMILES |

CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of XG2Jqx2jdj involves the formation of a piperidine ring with specific substituents. The synthetic route typically includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of Substituents: The ether group and furan ring are introduced at the 4-position of the piperidine ring through specific reactions, such as alkylation and cyclization.

Final Purification: The compound is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

XG2Jqx2jdj undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

Scientific Research Applications

XG2Jqx2jdj has several scientific research applications:

Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.

Biology: The compound is utilized in biological assays to understand its interaction with opioid receptors and its effects on cellular pathways.

Medicine: this compound is investigated for its potential use as a potent analgesic in pain management.

Mechanism of Action

The mechanism of action of XG2Jqx2jdj involves its interaction with the mu-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that lead to analgesic effects. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .

Comparison with Similar Compounds

Challenges in Comparative Analysis

a. Lack of Primary Data

- The evidence provided focuses on manuscript formatting, table creation, and general research guidelines (e.g., ) but lacks experimental or theoretical data specific to "XG2Jqx2jdj" .

- Structural analogs or functional substitutes cannot be identified without knowing the compound’s core properties (e.g., metal center, ligand type, functional groups) .

b. Ambiguity in Nomenclature

- This prevents cross-referencing with known compounds.

c. Contradictions in Evidence

- Guidelines in and stress the need for rigorous spectral validation and peer-reviewed references, which are absent here .

Recommendations for Future Research

To conduct a valid comparison, the following steps are essential:

Clarify the Compound’s Identity : Obtain the IUPAC name, CAS number, or structural diagram.

Source Primary Data : Refer to peer-reviewed studies, patents, or technical reports detailing synthesis, characterization, and applications of "this compound."

Define Comparison Criteria :

- Structural Similarity : Compare bond types, stereochemistry, or metal-ligand frameworks.

- Functional Similarity : Evaluate applications (e.g., catalytic activity, pharmaceutical use).

Use Specialized Tools : Leverage computational chemistry software (e.g., Gaussian, Schrödinger) or cheminformatics platforms (e.g., ChemAxon) to predict properties and analogs .

Hypothetical Comparison Framework (Illustrative Example)

If "this compound" were a coordination compound, a comparison might involve:

| Property | This compound (Hypothetical) | Compound A (e.g., Cisplatin) | Compound B (e.g., Ferrocene) |

|---|---|---|---|

| Molecular Formula | Undefined | PtCl₂(NH₃)₂ | Fe(C₅H₅)₂ |

| Application | Undefined | Anticancer drug | Catalytic precursor |

| Thermal Stability | Undefined | Decomposes at 270°C | Stable up to 400°C |

| Toxicity (LD₅₀) | Undefined | 14 mg/kg (rat, oral) | 1,200 mg/kg (rat, oral) |

Note: This table is illustrative and assumes hypothetical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.